4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol
Overview
Description
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol is a heterocyclic compound with the molecular formula C7H4F3N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol typically involves a multi-step process. One common method includes the condensation of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide, followed by the addition of phenacyl bromide to form the desired triazine ring . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar structural features.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Shares the trifluoromethyl group and triazine core.
Uniqueness
4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol is unique due to its specific arrangement of the trifluoromethyl group and the pyrrolo[1,2-d][1,2,4]triazin-1-ol core.
Properties
IUPAC Name |
4-(trifluoromethyl)-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-12-11-5(14)4-2-1-3-13(4)6/h1-3H,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLHQMDXCAAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NN=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369419 | |
Record name | 4-(trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883948-73-0 | |
Record name | 4-(trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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